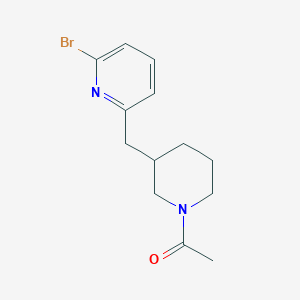
1-(3-((6-Bromopyridin-2-yl)methyl)piperidin-1-yl)ethanone
Descripción general
Descripción
“1-(3-((6-Bromopyridin-2-yl)methyl)piperidin-1-yl)ethanone” is a chemical compound with the molecular formula C13H17BrN2O . It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N .
Molecular Structure Analysis
The molecular structure of this compound consists of a bromopyridinyl group attached to a piperidinyl group through a methylene bridge. The piperidinyl group is further substituted with an ethanone group .Aplicaciones Científicas De Investigación
Chemical Synthesis and Intermediate Formation
- 1-(6-Bromopyridin-2-yl)ethanone and related compounds have been synthesized through various chemical reactions, including thermal decomposition and microwave-assisted synthesis. These compounds serve as intermediates in the formation of more complex chemical structures (Abarca, Ballesteros, & Blanco, 2006).
Pharmaceutical Research
- Compounds structurally similar to 1-(3-((6-Bromopyridin-2-yl)methyl)piperidin-1-yl)ethanone have been synthesized and characterized for potential pharmaceutical applications. These compounds have been evaluated for their cytotoxicity and binding interactions with proteins, indicating their relevance in drug discovery and pharmacokinetics (Govindhan et al., 2017).
Antibacterial and Antimicrobial Studies
- Various derivatives of piperidin-1-yl ethanone, including those with structural similarities to the compound , have been investigated for their antibacterial properties. These studies contribute to the development of new antimicrobial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
Biological Activity Investigations
- Research has been conducted on similar compounds to explore their immunosuppressive and immunostimulatory activities, as well as their cytotoxic effects on cancer cell lines. Such studies are crucial for the development of novel therapeutic agents (Abdel‐Aziz, Hamdy, Gamal-Eldeen, & Fakhr, 2011).
Synthesis and Characterization of Derivatives
- Research into the synthesis and characterization of various derivatives that include the piperidin-1-yl ethanone structure has been conducted. These studies provide insights into the chemical properties and potential applications of these compounds (Bhasker et al., 2018).
Neuroprotective Agents Research
- Some derivatives of 1-(piperidin-1-yl)ethanone have been investigated for their potential as neuroprotective agents, demonstrating properties such as antioxidant activity and receptor affinity, which are important for treating neurodegenerative diseases (Buemi et al., 2013).
Direcciones Futuras
Propiedades
IUPAC Name |
1-[3-[(6-bromopyridin-2-yl)methyl]piperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O/c1-10(17)16-7-3-4-11(9-16)8-12-5-2-6-13(14)15-12/h2,5-6,11H,3-4,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYTLKCLIATXTIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(C1)CC2=NC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((6-Bromopyridin-2-yl)methyl)piperidin-1-yl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-[(6-Chloropyrazin-2-yl)methyl]azepan-1-yl]ethanone](/img/structure/B1399373.png)
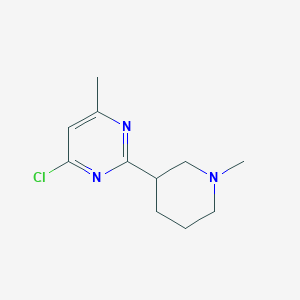
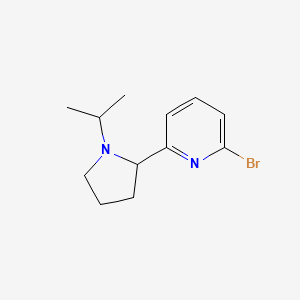
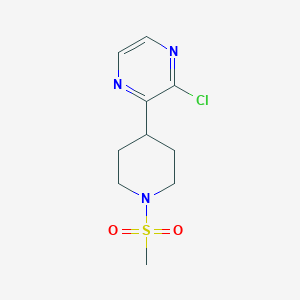
![2-Chloro-4-[2-(1-methanesulfonyl-piperidin-2-yl)-ethyl]-pyridine](/img/structure/B1399378.png)
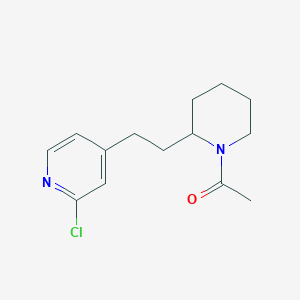
![(3aR,4R,5R,6aS)-4-((S,E)-3-Hydroxy-5-phenylpent-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B1399386.png)
![(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B1399388.png)
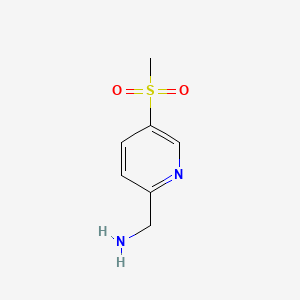
![3-[(2-Methylpropyl)sulfanyl]aniline](/img/structure/B1399391.png)
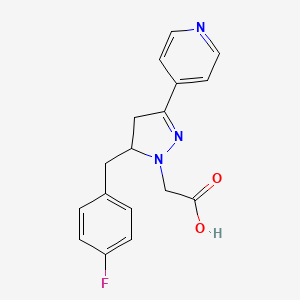
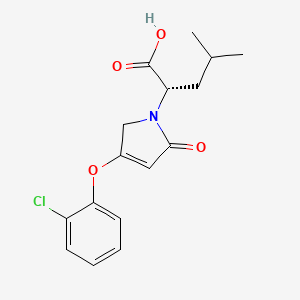
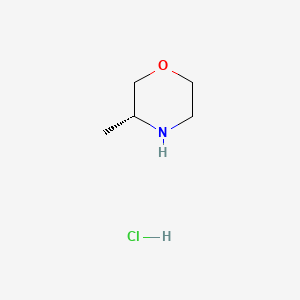
![(2s)-[[[(Phenylmethoxy)carbonyl]amino]methyl]-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester](/img/structure/B1399395.png)